![molecular formula C24H17N3OS2 B302783 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound with a unique chemical structure that has attracted the attention of researchers in various fields. This compound has shown potential in scientific research due to its diverse biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes, such as tyrosine kinase and topoisomerase. It may also modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit glucose uptake in diabetic cells, and inhibit the growth of various fungi and bacteria. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its diverse biological activities. It has potential in various fields, including cancer research, diabetes research, and neurodegenerative disease research. However, one limitation is its complex chemical structure, which may make it difficult to synthesize and study.
Zukünftige Richtungen
There are many potential future directions for research on 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its diverse biological activities. Additionally, further research could be done to optimize the synthesis method and improve the yield of the compound.
Synthesemethoden
The synthesis of 10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves a multistep process. The starting material is 2-aminothiophene-3-carboxylic acid, which is reacted with 4-chloro-2-nitrobenzaldehyde to form an intermediate compound. The intermediate is then reduced to form the corresponding amine, which is further reacted with 4-formylpyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown potential in various scientific research applications. It has been studied for its anticancer, antidiabetic, antifungal, antiviral, and antibacterial activities. It has also been studied for its potential in treating neurodegenerative diseases and as a potential therapeutic agent for inflammation.
Eigenschaften
Produktname |
10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
---|---|
Molekularformel |
C24H17N3OS2 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(14E)-14-(pyridin-4-ylmethylidene)-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C24H17N3OS2/c28-23-20(14-15-9-11-25-12-10-15)30-24-26-21-17-5-2-1-4-16(17)7-8-18(21)22(27(23)24)19-6-3-13-29-19/h1-6,9-14,22H,7-8H2/b20-14+ |
InChI-Schlüssel |
ATXHTPXZIHDDQC-XSFVSMFZSA-N |
Isomerische SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)/C(=C\C6=CC=NC=C6)/S4 |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC=NC=C6)S4 |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC=NC=C6)S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.